8-bromo-6-methyl-2H-chromene-3-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 8-bromo-6-methyl-2H-chromene-3-sulfonyl chloride typically involves the reaction of 8-bromo-6-methyl-2H-chromene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The process can be summarized as follows:
Starting Material: 8-bromo-6-methyl-2H-chromene.
Reagent: Chlorosulfonic acid.
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions.
Product Isolation: The product is isolated by neutralizing the reaction mixture and extracting the desired compound using an organic solvent.
Chemical Reactions Analysis
8-bromo-6-methyl-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The bromine atom in the compound can participate in oxidation and reduction reactions, leading to the formation of different brominated or debrominated products.
Coupling Reactions: The compound can undergo coupling reactions with various aromatic and heteroaromatic compounds to form complex structures with potential biological activities.
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of 8-bromo-6-methyl-2H-chromene-3-sulfonyl chloride depends on its specific application and the target molecule. Generally, the compound interacts with biological molecules through its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules . This interaction can lead to the inhibition or modulation of the target molecule’s activity, resulting in various biological effects .
Comparison with Similar Compounds
8-bromo-6-methyl-2H-chromene-3-sulfonyl chloride can be compared with other similar compounds, such as:
6-methyl-2H-chromene-3-sulfonyl chloride: Lacks the bromine atom, which may result in different reactivity and biological activity.
8-chloro-6-methyl-2H-chromene-3-sulfonyl chloride: Contains a chlorine atom instead of bromine, which can affect its chemical properties and applications.
8-bromo-2H-chromene-3-sulfonyl chloride: Lacks the methyl group, which may influence its steric and electronic properties.
Properties
Molecular Formula |
C10H8BrClO3S |
---|---|
Molecular Weight |
323.59 g/mol |
IUPAC Name |
8-bromo-6-methyl-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C10H8BrClO3S/c1-6-2-7-4-8(16(12,13)14)5-15-10(7)9(11)3-6/h2-4H,5H2,1H3 |
InChI Key |
RRCOXPKZQLBGDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OCC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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